

Preliminary Investigation of 3-Hydroxy Carvedilol's Therapeutic Effects: A Technical Guide

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Compound of Interest

Compound Name: *3-Hydroxy carvedilol*

Cat. No.: *B1680802*

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Abstract

Carvedilol, a non-selective beta-blocker and alpha-1 antagonist, is a cornerstone in the management of cardiovascular diseases. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites. Among these, **3-Hydroxy carvedilol** has garnered interest due to its distinct pharmacological profile. This technical guide provides a preliminary investigation into the therapeutic effects of **3-Hydroxy carvedilol**, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While data on its direct beta-blocking and vasodilatory properties are limited, evidence points to its potent antioxidant capabilities, suggesting a unique therapeutic potential.

Introduction

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.^[1] This process yields several active metabolites, including **3-Hydroxy carvedilol**, 4'- and 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol.^{[1][2]} While the plasma concentrations of these metabolites are approximately one-tenth of the parent compound, their pharmacological activities may contribute to the overall therapeutic effects of

carvedilol.^[1] This guide focuses on the current understanding of **3-Hydroxy carvedilol**, highlighting its known properties and identifying areas for future research.

Quantitative Data Presentation

Quantitative data specifically for **3-Hydroxy carvedilol**'s beta-blocking and vasodilatory effects are not extensively available in the public domain. However, data on its potent antioxidant activity and comparative data for the parent compound, carvedilol, provide valuable context.

Table 1: Antioxidant Activity of Carvedilol and its Metabolites

| Compound | Antioxidant Assay | Result | Reference |
|--|--|--|-----------|
| 3-Hydroxy carvedilol | DPPH Radical Scavenging | Strongest activity among metabolites; Superior to α -tocopherol | [1] |
| Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 0.22 μ M (as BM-910228) | [3] | |
| Carvedilol | DPPH Radical Scavenging | Negligible activity | [1] |
| Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 6 μ M | [3] | |
| 4'-Hydroxy carvedilol | DPPH Radical Scavenging | Weaker than 3-Hydroxy and 5'-Hydroxy carvedilol | [1] |
| 5'-Hydroxy carvedilol | DPPH Radical Scavenging | Intermediate activity | [1] |
| α -tocopherol (Vitamin E) | Inhibition of Lipid Peroxidation (TBARS assay) | IC50: 125 μ M | [3] |

Table 2: Adrenergic Receptor Binding Affinity of Carvedilol (Reference)

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Reference |
|------------------|------------|---------|-----------|-----------|
| β1-adrenergic | Carvedilol | ~4-5 | 1.6 - 1.8 | [4][5] |
| β2-adrenergic | Carvedilol | - | - | [4] |
| α1-adrenergic | Carvedilol | - | - | [4] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity. Data for **3-Hydroxy carvedilol** is currently unavailable.

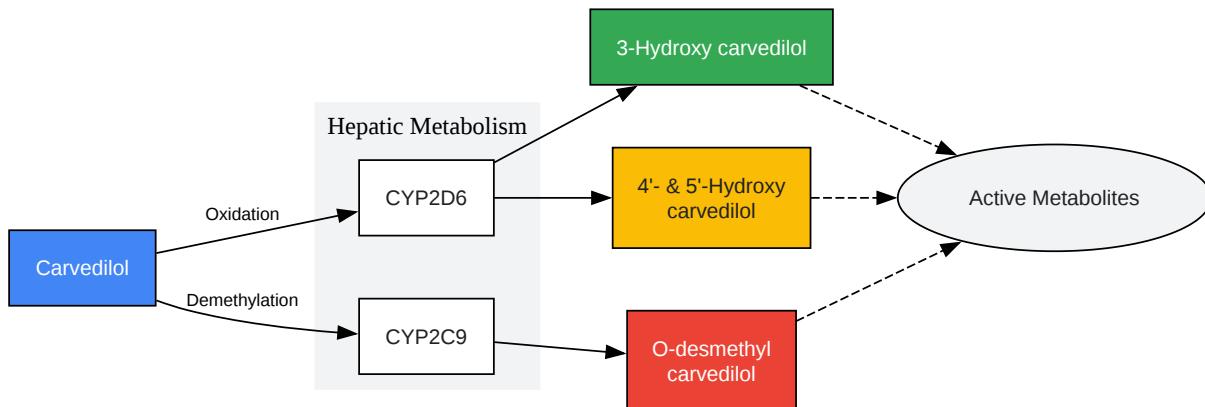
Signaling Pathways and Mechanisms of Action

Carvedilol exerts its therapeutic effects through a multi-faceted mechanism of action. As a non-selective beta-blocker, it antagonizes β1 and β2 adrenergic receptors, leading to decreased heart rate, contractility, and blood pressure.[6] Its antagonism of α1-adrenergic receptors contributes to vasodilation and a reduction in peripheral resistance.[7]

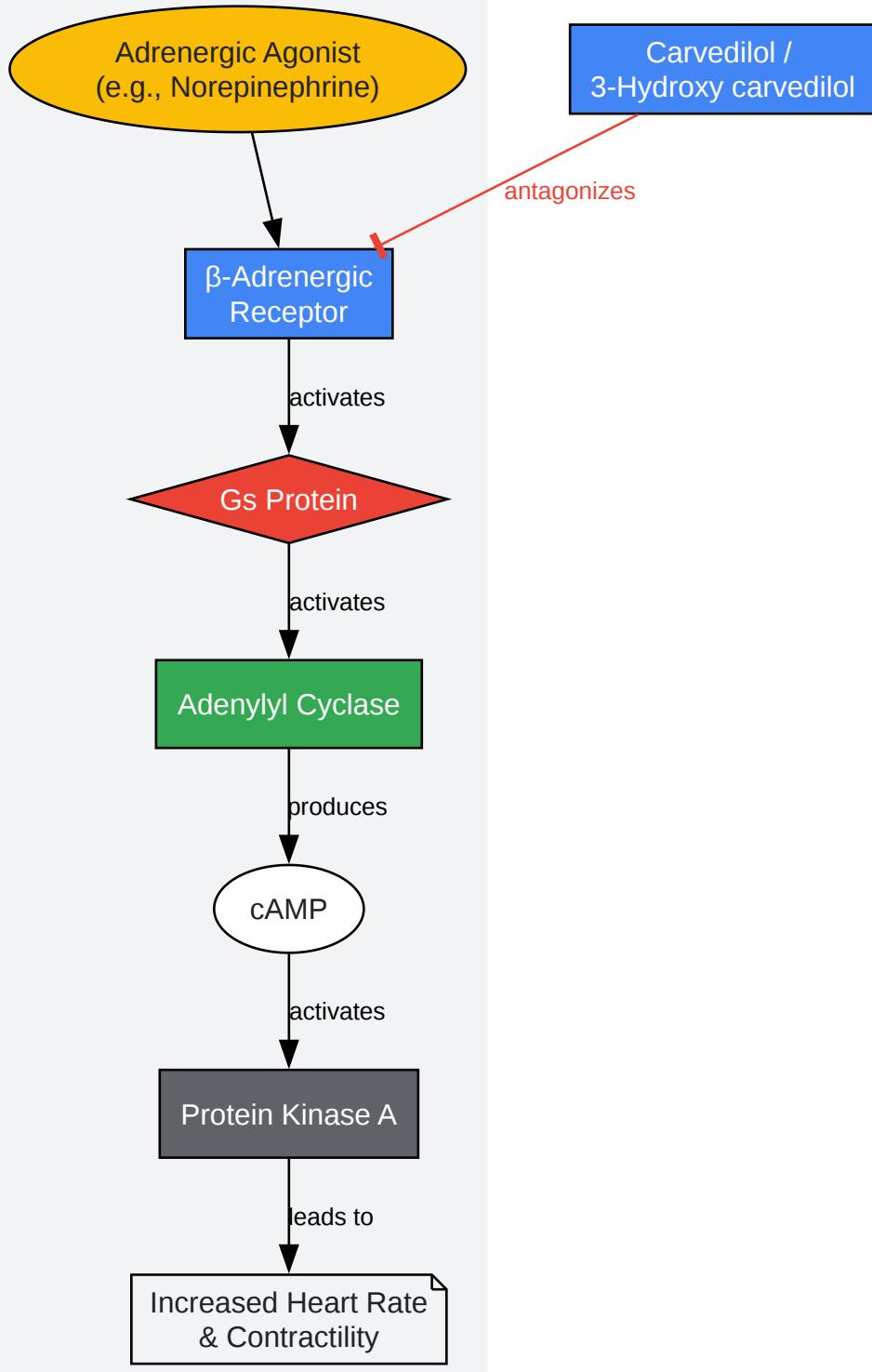
Recent research has also highlighted carvedilol's role as a "biased agonist" at the β2-adrenergic receptor. This means that while it blocks G-protein-mediated signaling, it can simultaneously stimulate β-arrestin-dependent pathways. This biased signaling is hypothesized to contribute to its unique clinical efficacy in heart failure.[8]

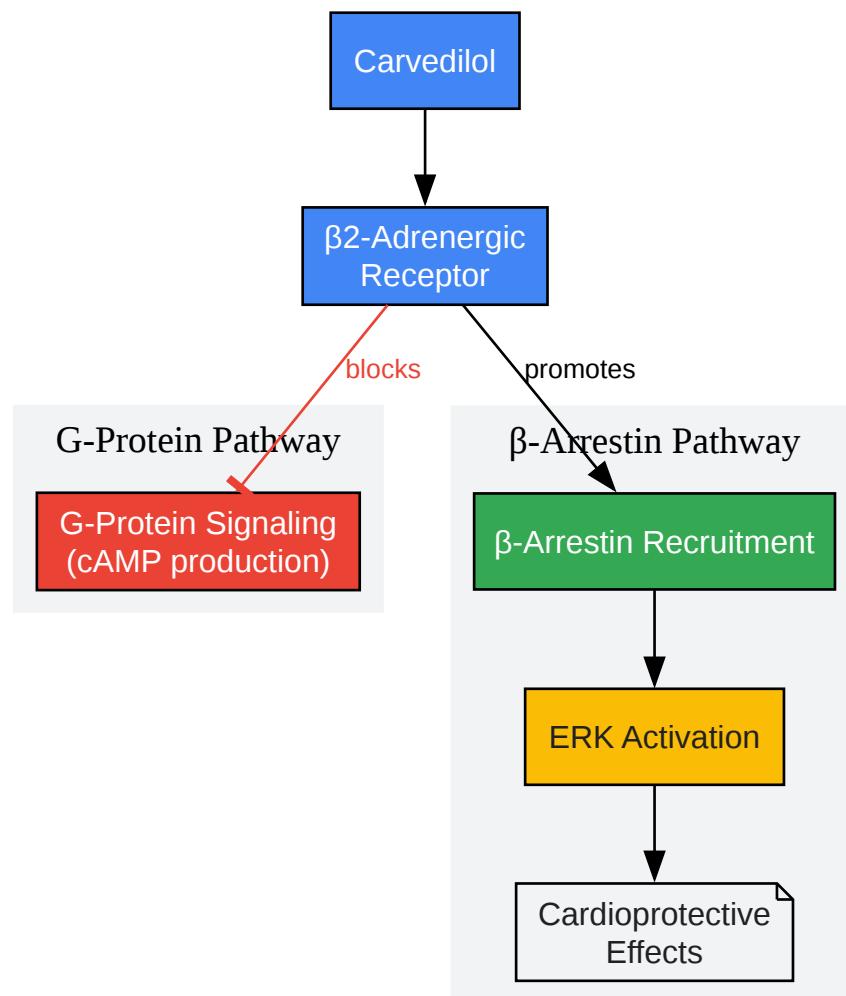
The potent antioxidant activity of **3-Hydroxy carvedilol** suggests an additional layer to the therapeutic profile of carvedilol. Oxidative stress is a key contributor to the pathophysiology of cardiovascular diseases. By scavenging free radicals and inhibiting lipid peroxidation, **3-Hydroxy carvedilol** may offer direct cardioprotection independent of adrenergic receptor blockade.[1][3]

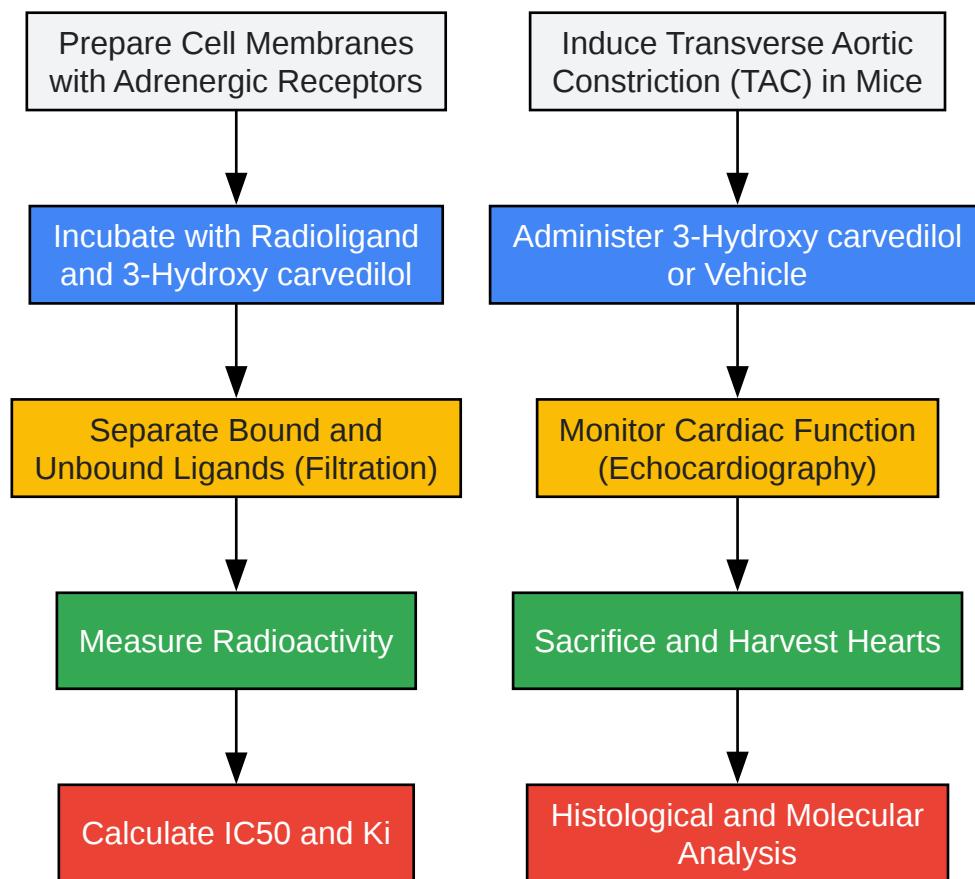
Mandatory Visualizations



β-Adrenergic Receptor Signaling





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